2-[4-(butane-1-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2-(4-butylsulfonylpiperazin-1-yl)-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-3-4-13-23(21,22)20-11-9-19(10-12-20)16-17-14-7-5-6-8-15(14)18(16)2/h5-8H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEQTGMBRVNFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(butane-1-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[4-(butane-1-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[4-(butane-1-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(butane-1-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Piperazinyl-Benzodiazole Derivatives
4-(Piperazin-1-yl)-1H-1,3-benzodiazole trihydrochloride
- Structure : Lacks the butane-sulfonyl group and methyl substitution.
- Properties : Simpler structure with reduced lipophilicity due to the absence of the sulfonyl and alkyl groups.
- Application : Serves as a precursor for more complex derivatives .
2-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole Structure: Replaces butane-sulfonyl with a bulkier 4-tert-butylbenzenesulfonyl group.
Piperazinyl-Quinoline Derivatives
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogen-substituted analogues (C2–C7) feature a quinoline core instead of benzodiazole.
- Key Differences: The quinoline-carbonyl group introduces stronger π-π stacking interactions compared to benzodiazole. Substitutions (e.g., bromo, chloro, trifluoromethyl) modulate electronic properties and bioactivity .
4-Arylpiperazinyl-Alkyl Methanesulphonates
Examples include 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl methanesulphonate (3d) and 3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate (3i) .
- Comparison :
Data Table: Comparative Analysis
*Molecular formula inferred from structural analogues in –6.
Key Findings from Comparative Analysis
Heterocyclic Cores: Benzodiazole derivatives exhibit different electronic profiles compared to quinoline-based compounds, impacting binding to biological targets .
Synthetic Flexibility :
- Piperazine rings allow diverse functionalization (e.g., sulfonyl, carbonyl, aryl), enabling tailored physicochemical properties .
Characterization Consistency :
- All compounds are validated via NMR and HRMS, ensuring structural fidelity across analogues .
Biological Activity
2-[4-(butane-1-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole (CAS Number: 1170416-63-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 336.5 g/mol. Its structure features a benzodiazole core linked to a piperazine moiety through a butane sulfonyl group, which may influence its biological interactions.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, potentially involving enzyme inhibition or modulation of receptor pathways. Studies suggest that compounds with similar structures often exhibit activity through:
- Enzyme Inhibition : Compounds with piperazine and benzodiazole frameworks have been documented to inhibit specific enzymes related to cancer and inflammation.
- Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its potential neuropharmacological effects.
Anticancer Activity
Research indicates that derivatives of benzodiazole and piperazine exhibit significant anticancer properties. For instance, studies on similar compounds have shown:
- Cytotoxicity : Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | A549 (Lung) | 10 |
| This compound | HCT116 (Colon) | TBD |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains:
- Bacterial Inhibition : Research indicates that benzodiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may also exhibit neuropharmacological effects. Studies on related compounds suggest potential uses in treating anxiety and depression by acting on serotonin receptors.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a related benzodiazole-piperazine derivative exhibited potent antitumor activity in vivo against xenograft models of human cancer .
- Antimicrobial Properties : Another investigation showed that a series of benzodiazole derivatives displayed significant antimicrobial activity against resistant bacterial strains, suggesting a potential therapeutic avenue for infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
